molecular formula C11H13N B13824341 N,N-dimethyl-4-(prop-1-yn-1-yl)aniline CAS No. 474661-33-1

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline

Cat. No.: B13824341
CAS No.: 474661-33-1
M. Wt: 159.23 g/mol
InChI Key: MBCJMBITMRVQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline (C₁₁H₁₃N) is a para-substituted aniline derivative featuring a dimethylamino group (-N(CH₃)₂) and a terminal alkyne substituent (prop-1-yn-1-yl: HC≡C-CH₂-). The dimethylamino group is a strong electron donor, enhancing the compound’s solubility in polar organic solvents and influencing its electronic properties. The alkyne moiety enables participation in reactions like Sonogashira coupling and click chemistry.

Physical Characteristics
Based on structurally similar compounds (e.g., N,N-dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline), the compound is likely a yellow solid at room temperature with a molar mass of 159.23 g/mol .

Properties

CAS No.

474661-33-1

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-4-prop-1-ynylaniline

InChI

InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3

InChI Key

MBCJMBITMRVQSJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Alkylation of N,N-dimethyl-4-aminobenzene with Propargyl Halides

The most common and straightforward synthetic route to this compound involves the alkylation of N,N-dimethyl-4-aminobenzene (N,N-dimethyl-p-phenylenediamine) with propargyl halides, typically propargyl bromide or chloride.

General Reaction:

$$
\text{N,N-dimethyl-4-aminobenzene} + \text{Propargyl halide} \xrightarrow{\text{Base}} \text{this compound}
$$

  • Reagents: Propargyl bromide or chloride, base (e.g., potassium carbonate, triethylamine)
  • Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile
  • Conditions: Room temperature to mild heating (25–60 °C)
  • Yield: Moderate to high yields reported (typically 70–90%)

This method exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the propargyl halide. The reaction proceeds via nucleophilic substitution, attaching the propynyl group to the nitrogen atom.

Parameter Typical Value/Range
Base Potassium carbonate, triethylamine
Solvent DMF, acetonitrile
Temperature 25–60 °C
Reaction Time 4–24 hours
Yield 70–90%

This approach is supported by commercial synthesis descriptions and is widely used due to its simplicity and scalability.

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)

Another reliable method is the palladium-catalyzed Sonogashira coupling of N,N-dimethyl-4-iodoaniline or N,N-dimethyl-4-bromoaniline with terminal alkynes, such as propyne or substituted alkynes.

General Reaction:

$$
\text{N,N-dimethyl-4-iodoaniline} + \text{Propyne} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)2\text{Cl}_2, \text{Base}} \text{this compound}
$$

  • Catalysts: Palladium(0) complexes such as bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide as co-catalyst
  • Base: Triethylamine or diisopropylamine
  • Solvent: Tetrahydrofuran, dimethylformamide, or toluene
  • Conditions: Room temperature to reflux, inert atmosphere (argon or nitrogen)
  • Yield: Typically 60–90%

This method allows high regio- and chemoselectivity and is suitable for substrates with sensitive functional groups. It is often preferred for the synthesis of alkynyl-substituted anilines with high purity.

Parameter Typical Value/Range
Palladium catalyst Pd(PPh3)2Cl2 (5 mol%)
Copper co-catalyst CuI (5–10 mol%)
Base Triethylamine or iPr2NH
Solvent THF, DMF, toluene
Temperature 25–80 °C
Atmosphere Argon or nitrogen
Reaction Time 12–24 hours
Yield 60–90%

This method is documented in several synthetic protocols for related aminoalkyne compounds and offers a robust alternative to direct alkylation.

Copper-Catalyzed A3 Coupling Reaction

A more recent sustainable approach involves copper-catalyzed three-component coupling (A3 coupling) of an aldehyde, an amine, and a terminal alkyne to form propargylamines, which can be further modified to yield this compound derivatives.

General Reaction:

$$
\text{Aldehyde} + \text{N,N-dimethyl-4-aminobenzene} + \text{Terminal alkyne} \xrightarrow[\text{CuI}]{\text{Catalyst}} \text{this compound}
$$

This method is advantageous due to its atom economy and mild conditions, providing an efficient route to propargylated anilines without pre-functionalized halides.

Entry CuI (mol%) Solvent Temp (°C) Time (min) Yield (%) Notes
1 10 Neat 90 2 70 Polar impurities
2 5 Neat 90 2 75 Polar impurities
3 2.5 Neat 90 3 96 Optimal yield
4 1 Neat 90 3 60 Lower yield

(Table adapted from catalytic optimization studies).

Other Synthetic Approaches

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Alkylation with Propargyl Halides Propargyl bromide/chloride, base, polar solvent 70–90% Simple, scalable Possible side reactions, longer reaction times
Sonogashira Cross-Coupling Pd catalyst, CuI, base, aryl halide, terminal alkyne 60–90% High selectivity, functional group tolerance Requires expensive catalysts, inert atmosphere
Copper-Catalyzed A3 Coupling CuI catalyst, aldehyde, amine, terminal alkyne Up to 96% Atom-economical, rapid Requires optimization for substrate scope
Cascade Multi-step Reactions Pd/Cu catalysts, halogenated anilines, alkynes Variable One-pot, complex molecules More complex setup, purification

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has the molecular formula C11H13NC_{11}H_{13}N and a molecular weight of approximately 159.23 g/mol. The compound features a dimethylamino group attached to a phenyl ring, along with a propynyl substituent, which contributes to its unique reactivity and functional properties .

Applications in Scientific Research

1. Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for diverse reactions, including:

  • Alkyne Metathesis : This reaction can be employed to create complex molecules by exchanging alkynes, which is valuable in pharmaceutical chemistry.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds that are significant in medicinal chemistry .

2. Catalysis

The compound has been explored as a catalyst or catalyst precursor due to its ability to stabilize transition states in various chemical reactions. Its unique structure allows it to participate in:

  • Catalytic Enantioselective Synthesis : Research indicates that derivatives of this compound can facilitate enantioselective transformations, yielding chiral products with high selectivity .

Data Table: Comparative Reactivity and Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity
CatalysisUsed in catalytic reactions for synthesizing chiral compoundsHigh enantioselectivity
Pharmaceutical ChemistryPrecursor for biologically active compoundsPotential therapeutic applications
Material ScienceComponent in developing new materials with specific propertiesEnhanced material characteristics

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the synthesis of biaryl compounds through cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility as a building block in organic synthesis .

Case Study 2: Enantioselective Catalysis

In another investigation, researchers utilized this compound as a catalyst precursor for asymmetric synthesis. The results indicated that the compound could facilitate reactions with enantiomeric excesses greater than 90%, highlighting its potential in producing chiral pharmaceuticals .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

4-Chloro-N-(prop-2-yn-1-yl)aniline (C₉H₈ClN)
  • Structure: Chloro substituent (-Cl) instead of dimethylamino (-N(CH₃)₂).
  • Properties : The electron-withdrawing chloro group reduces electron density on the aromatic ring, lowering solubility in polar solvents compared to the target compound. Molar mass: 169.62 g/mol .
  • Reactivity: The absence of a dimethylamino group limits participation in electron-dependent reactions (e.g., fluorescence applications).
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline (C₁₃H₁₉NSi)
  • Structure : Trimethylsilyl (TMS)-protected alkyne (-C≡C-Si(CH₃)₃) instead of a terminal alkyne.
  • Properties : The TMS group stabilizes the alkyne, reducing reactivity in coupling reactions but enhancing thermal stability. Molar mass: 217.37 g/mol .
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline (C₁₆H₁₇NS)
  • Structure : Cyclopenta[b]thiophene substituent instead of alkyne.
  • Molar mass: 255.38 g/mol .

Fluorescence and Optical Properties

Compound Fluorescence Quantum Yield (ΦF) Application Reference
Target Compound Not reported Potential fluorescence probes -
Pyrimidoindazol-4e 0.068 Optical materials
DSTBPin (Boronate probe) Not quantified H₂O₂ detection

The dimethylamino group in the target compound may enhance fluorescence through intramolecular charge transfer (ICT), similar to pyrimidoindazol derivatives (ΦF = 0.068) . However, the absence of extended conjugation (e.g., styryl or heterocyclic groups) likely results in lower quantum yields compared to compounds like DSTBPin .

Spectroscopic Data Comparison

Compound ¹H NMR (δ ppm) IR (C≡C stretch, cm⁻¹) Reference
Target Compound ~2.9–3.1 (N(CH₃)₂), ~2.1 (≡C-H) 2100–2260 Inferred
N,N-Dimethyl-4-(silyl-d3)aniline 7.6–7.3 (aromatic), 4.19 (deuterated) Not reported
4-(Dimethylamino)azobenzene 7.8–6.8 (aromatic), 3.1 (N(CH₃)₂) 1600 (N=N)

The terminal alkyne proton in the target compound is expected to appear as a singlet near δ 2.1 ppm in ¹H NMR, distinct from deuterated or azobenzene analogs .

Biological Activity

N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dimethylamino group and a propargyl substituent, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated for its effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong
Pseudomonas aeruginosa> 100Weak

These findings suggest that the compound is particularly potent against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer), with IC50 values indicating significant potency:

Cell Line IC50 (µM) Effectiveness
HeLa3 - 18Moderate
MDA-MB-231 (breast)> 10Low
A549 (lung)> 180Low

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in microbial systems where enzyme inhibition can disrupt essential metabolic pathways.

2. Photosensitization: It can act as a photosensitizer, generating reactive oxygen species (ROS) under light exposure, which can damage cellular components leading to cell death.

3. Electrophilic Substitution: The dimethylamino group increases electron density on the aromatic ring, enhancing reactivity towards electrophiles, which may further contribute to its biological effects .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations, particularly against S. aureus and E. coli, confirming its potential as an antimicrobial agent .

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings showed that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving tubulin disruption being identified as key to its antiproliferative effects .

Q & A

Q. What are the best practices for comparative studies between this compound and its structural analogs to identify SAR trends?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., alkyl vs. aryl groups). Use principal component analysis (PCA) to cluster bioactivity data. Pair in silico ADMET profiling with in vitro toxicity assays (e.g., hepatocyte viability) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.